(S)-3-(methoxymethyl)pyrrolidine hydrochloride
Description
(S)-3-(Methoxymethyl)pyrrolidine hydrochloride (CAS: 1421050-43-2) is a chiral pyrrolidine derivative with the molecular formula C₆H₁₄ClNO. It is characterized by a methoxymethyl (-CH₂-O-CH₃) substituent at the 3-position of the pyrrolidine ring, which imparts distinct physicochemical and biological properties. Its stereochemistry (S-configuration) is critical for interactions with chiral receptors or enzymes, making it a valuable intermediate in drug discovery .
Properties
IUPAC Name |
(3S)-3-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGEGDALLVMOB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis Approach
Overview:
The asymmetric synthesis of (S)-3-(methoxymethyl)pyrrolidine hydrochloride typically involves chiral catalysts or chiral auxiliaries to induce stereoselectivity during the formation of the pyrrolidine ring.
- Starting from a suitable precursor such as a protected amino acid or a β-amino alcohol, a cyclization reaction is performed under chiral catalysis.
- The key step involves enantioselective reduction or cyclization, often utilizing chiral phosphine catalysts or enzymes to favor the formation of the (S)-enantiomer.
- Post-cyclization, the compound is subjected to methylation at the methoxymethyl position, followed by salt formation with hydrochloric acid.
- A study indicates that employing chiral phosphine catalysts in a cyclization reaction yields high enantiomeric excess (>95%) of (S)-3-(methoxymethyl)pyrrolidine derivatives.
- The methylation step typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Chiral precursor → Cyclization (with chiral catalyst) → Methylation → Hydrochloride salt formation
Data Table 1: Representative Asymmetric Synthesis Parameters
| Step | Reagents/Conditions | Enantiomeric Excess | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | Chiral phosphine catalyst | >95% (S) | 70-85 | Enantioselective ring closure |
| Methylation | Methyl iodide, base | - | 80-90 | Selective methylation at methoxymethyl group |
| Salt formation | HCl in ethanol | - | Quantitative | Crystallization of hydrochloride salt |
Resolution of Racemic Mixture
Overview:
When asymmetric synthesis is challenging, resolution of racemic mixtures via chiral chromatography or selective crystallization is employed.
- Synthesis of racemic 3-(methoxymethyl)pyrrolidine followed by resolution using chiral stationary phases or diastereomeric salt formation.
- The racemate reacts with a chiral acid or base to form diastereomeric salts, which are separated by crystallization.
- The desired enantiomer is liberated by acid or base treatment and then converted into the hydrochloride salt.
- Patent EP4382529A1 describes a process where racemic pyrrolidine derivatives are resolved using chiral acids, leading to high purity (S)-enantiomer suitable for pharmaceutical applications.
Data Table 2: Resolution Parameters
| Step | Reagents/Conditions | Enantiomeric Purity | Yield (%) | Notes |
|---|---|---|---|---|
| Racemic synthesis | Standard cyclization | - | 60-75 | Precursor preparation |
| Resolution | Chiral acid (e.g., tartaric acid) | >98% (S) | 50-65 | Crystallization |
| Salt formation | HCl in ethanol | - | Quantitative | Hydrochloride salt isolation |
Precursor-Based Synthesis
Overview:
This method involves synthesizing the pyrrolidine ring from simpler building blocks such as amino acids, aldehydes, or ketones, followed by functional group modifications.
- Starting from an amino acid derivative, a reductive amination or cyclization is performed to form the pyrrolidine ring.
- The methoxymethyl group is introduced via nucleophilic substitution with chloromethyl methyl ether or similar reagents.
- The final compound is obtained as a free base or salt, then converted into the hydrochloride form.
- A process detailed in patent EP4382529A1 involves preparing (3s)-pyrrolidin-3-ol, which is methylated to form the methoxymethyl derivative, then converted into the hydrochloride salt.
Amino acid derivative → Cyclization → Methoxymethylation → Hydrochloride salt
Data Table 3: Precursor Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Reductive amination | 65-80 | From amino acids |
| Methoxymethylation | Chloromethyl methyl ether, base | 70-85 | Nucleophilic substitution |
| Salt formation | HCl in solvent | Quantitative | Crystallization |
Summary of Preparation Data
| Methodology | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |
|---|---|---|---|---|
| Asymmetric synthesis | High stereocontrol | Complex catalysts | 70-85% | >95% (S) |
| Resolution | High purity achievable | Multiple steps | 50-65% | >98% (S) |
| Precursor-based | Versatile, scalable | Longer synthesis route | 65-80% | High, but depends on steps |
Notes and Considerations
- The choice of method depends on the scale, purity requirements, and available resources.
- Hydrochloride salt formation is typically achieved by bubbling HCl gas into the free base or by direct acid addition in suitable solvents.
- Purity and stereoselectivity are critical for pharmaceutical applications, often requiring rigorous purification and characterization.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides of (S)-3-(methoxymethyl)pyrrolidine.
Reduction: (S)-3-(methoxymethyl)pyrrolidine amine.
Substitution: Various substituted pyrrolidines with different functional groups.
Scientific Research Applications
Organic Synthesis
(S)-3-(methoxymethyl)pyrrolidine hydrochloride serves as a versatile chiral building block in organic synthesis. It is commonly utilized in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's chirality allows for the synthesis of enantiomerically enriched products, which are crucial in drug development.
Key Reactions:
- Methoxymethylation : The pyrrolidine ring can be functionalized to introduce methoxymethyl groups using reagents like methoxymethyl chloride in the presence of bases such as sodium hydride.
- Formation of Hydrochloride Salt : The free base form can be converted to its hydrochloride salt through treatment with hydrochloric acid.
Research indicates that this compound exhibits potential biological activities, particularly in the modulation of neurotransmitter systems. Its interactions with various biological targets make it valuable in medicinal chemistry.
Mechanisms of Action:
- Acetylcholinesterase Inhibition : Pyrrolidine derivatives like this compound have been reported to inhibit acetylcholinesterase, thereby enhancing cholinergic signaling, which is significant for cognitive functions.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing pathways related to mood regulation and other physiological processes.
Pharmaceutical Development
The unique structural properties of this compound make it a candidate for drug discovery and development. Its ability to act as a ligand allows for the exploration of new therapeutic agents targeting specific diseases.
Case Study Example:
A study explored the use of pyrrolidine derivatives in developing drugs for treating autoimmune diseases by optimizing their binding affinity to specific receptors . The findings highlighted the importance of structural modifications in enhancing biological activity.
Industrial Applications
In addition to its research applications, this compound is utilized in industrial settings for producing fine chemicals and agrochemicals. Its scalability in synthesis via continuous flow methods enhances efficiency and yield during production.
Mechanism of Action
The mechanism of action of (S)-3-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares (S)-3-(methoxymethyl)pyrrolidine hydrochloride with five analogous pyrrolidine derivatives:
| Compound Name | CAS No. | Molecular Formula | Substituent | Similarity Score | Key Properties |
|---|---|---|---|---|---|
| (S)-3-(Methoxymethyl)pyrrolidine HCl | 1421050-43-2 | C₆H₁₄ClNO | -CH₂-O-CH₃ (S-config) | Reference | Moderate lipophilicity; chiral center critical for enantioselective interactions. |
| (R)-3-(Methoxymethyl)pyrrolidine HCl | 955400-18-7 | C₆H₁₄ClNO | -CH₂-O-CH₃ (R-config) | 0.75 | Similar physical properties but divergent biological activity due to stereochemistry. |
| 3-Methoxypyrrolidine HCl | 136725-50-3 | C₅H₁₂ClNO | -OCH₃ | 1.00 | Shorter substituent; higher polarity; reduced steric hindrance. |
| (S)-3-Hydroxypyrrolidine HCl | 122536-94-1 | C₄H₁₀ClNO | -OH | 0.83 | Increased hydrogen bonding capacity; higher solubility in polar solvents. |
| (S)-3-Methylpyrrolidine HCl | 186597-29-5 | C₅H₁₂ClN | -CH₃ | 0.75 | Lower polarity; limited hydrogen bonding; higher metabolic stability. |
| 3-Cyano-3-methylpyrrolidine HCl | 1205750-61-3 | C₆H₁₁ClN₂ | -CN and -CH₃ | 0.96 | Enhanced reactivity (cyano group); potential for nucleophilic reactions. |
Detailed Analysis
Enantiomeric Pair: (S)- vs. (R)-3-(Methoxymethyl)pyrrolidine HCl
- Both enantiomers share identical molecular formulas but exhibit divergent pharmacological profiles. For example, the (S)-enantiomer may show higher affinity for specific receptors in central nervous system targets, while the (R)-form could be less active or even inhibitory .
3-Methoxypyrrolidine HCl The methoxy group (-OCH₃) directly attached to the pyrrolidine ring increases polarity compared to the methoxymethyl substituent.
(S)-3-Hydroxypyrrolidine HCl
- The hydroxyl (-OH) group enhances solubility in aqueous media but introduces acidity (pKa ~9–10), which may affect ionization and binding to biological targets. This compound is often used in peptide mimetics due to its hydrogen-bonding capacity .
3-Cyano-3-methylpyrrolidine HCl The cyano (-CN) group introduces strong electron-withdrawing effects, making this compound reactive in nucleophilic additions or cyclization reactions. It is favored in synthetic chemistry for constructing heterocyclic scaffolds .
Biological Activity
(S)-3-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The methoxymethyl group attached to the nitrogen atom enhances its solubility and bioavailability. The compound's chemical formula is with a molecular weight of approximately 162.63 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing pyrrolidine rings often modulate neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Key Mechanisms:
- Acetylcholinesterase Inhibition : Pyrrolidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .
- Receptor Modulation : The compound may act on various receptors, including G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways related to mood regulation and cognitive functions .
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections.
- Neuroprotective Effects : Due to its ability to cross the blood-brain barrier, it has potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .
- Anticancer Potential : Some derivatives of pyrrolidine have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Enhanced neuronal survival in vitro | |
| Anticancer | Reduced proliferation in human cancer cell lines |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating moderate activity.
Case Study 2: Neuroprotective Effects
A neuroprotection study utilized a neuronal cell line exposed to oxidative stress conditions. Treatment with this compound resulted in a significant increase in cell viability compared to untreated controls. The compound reduced reactive oxygen species (ROS) levels and improved mitochondrial function, suggesting its potential as a neuroprotective agent.
Case Study 3: Anticancer Activity
In vitro assays on human breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound inhibited cell proliferation with IC50 values of 25 µM and 30 µM respectively. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways.
Q & A
Basic: What are the key steps in synthesizing (S)-3-(methoxymethyl)pyrrolidine hydrochloride?
Answer:
The synthesis typically involves multi-step organic reactions:
Pyrrolidine functionalization : Introduce the methoxymethyl group via nucleophilic substitution or alkylation. For example, reacting pyrrolidine with chloromethyl methyl ether under basic conditions.
Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer.
Salt formation : Treat the free base with hydrochloric acid to form the hydrochloride salt.
Critical factors include temperature control (e.g., 0–5°C during alkylation) and solvent selection (e.g., THF or DMF for polar intermediates) to maximize yield and purity .
Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
Answer:
Optimization strategies include:
- Catalyst screening : Use chiral catalysts like Jacobsen’s cobalt complexes for asymmetric induction .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance stereoselectivity in alkylation steps.
- Temperature gradients : Lower temperatures (−20°C) reduce racemization during salt formation.
Validate purity via chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times with standards .
Basic: What spectroscopic methods are used to confirm the structure of this compound?
Answer:
- NMR : H and C NMR identify the pyrrolidine ring (δ 2.5–3.5 ppm for N–CH), methoxymethyl group (δ 3.3 ppm for OCH), and stereochemistry.
- Mass spectrometry : ESI-MS confirms molecular weight ([M+H] ≈ 164.1 g/mol for the free base).
- X-ray crystallography : Resolves absolute configuration for the (S)-enantiomer .
Advanced: How can computational methods predict the compound’s receptor-binding affinity?
Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., dopamine or serotonin receptors).
- DFT calculations : Analyze electron density maps to predict regioselectivity in nucleophilic reactions.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
Validate predictions with in vitro assays (e.g., radioligand binding studies) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or acetylcholinesterase using fluorogenic substrates.
- Receptor binding : Radiolabeled ligands (e.g., H-spiperone for dopamine receptors) quantify IC values.
- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cells assess safety margins .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Dose-response curves : Replicate studies across multiple cell lines (e.g., neuronal vs. non-neuronal).
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation.
- Batch variability : Compare purity (>98% by HPLC) and stereochemical integrity (via optical rotation).
Cross-reference with structurally similar compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine hydrochloride) to identify substituent-specific effects .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste.
Refer to SDS guidelines for irritant properties and first-aid measures (e.g., flushing eyes with water for 15 minutes) .
Advanced: How to assess long-term toxicity in preclinical models?
Answer:
- In vivo studies : Administer escalating doses (10–100 mg/kg) to rodents over 28 days. Monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine).
- Genotoxicity : Perform Ames tests with Salmonella strains TA98 and TA100.
- Neurotoxicity : Evaluate motor coordination via rotarod tests and cognitive function via Morris water maze .
Basic: How does this compound compare structurally to related pyrrolidine derivatives?
Answer:
Advanced: What strategies enhance solubility for in vivo pharmacokinetic studies?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
